molecular formula C14H15N5O5 B11244460 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11244460
M. Wt: 333.30 g/mol
InChI Key: XXZKPJFNJOMIDT-UHFFFAOYSA-N
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Description

7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the trimethoxyphenyl group is introduced using reagents like trimethoxybenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its trimethoxyphenyl group is known for its bioactivity, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The trimethoxyphenyl group has shown efficacy in inhibiting various biological targets, including enzymes and receptors involved in disease pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating cytokine production .

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: A trimethoxybenzyl-pyrimidine derivative used as an antibiotic.

    Colchicine: Contains a trimethoxyphenyl group and is used to treat gout by inhibiting tubulin polymerization.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its antiviral and anti-cancer properties.

Uniqueness

What sets 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its tetrazolo[1,5-a]pyrimidine core, which provides additional sites for chemical modification and potential bioactivity. This core structure, combined with the trimethoxyphenyl group, offers a unique scaffold for drug development and other applications .

Properties

Molecular Formula

C14H15N5O5

Molecular Weight

333.30 g/mol

IUPAC Name

7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H15N5O5/c1-22-10-6-12(24-3)11(23-2)4-7(10)9-5-8(13(20)21)15-14-16-17-18-19(9)14/h4-6,9H,1-3H3,(H,20,21)(H,15,16,18)

InChI Key

XXZKPJFNJOMIDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C=C(NC3=NN=NN23)C(=O)O)OC)OC

Origin of Product

United States

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